1-(2-Azidoethyl)pyrrolidin-2-one
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
An efficient synthesis method for functionalized 1,3-dihydro-2H-pyrrol-2-one derivatives has been developed, utilizing a [3+2] cycloaddition reaction of aza-oxyallylic cations and alkynes. This method enables the conversion of substituted alkynes into their corresponding pyrrolidinone analogues at room temperature, featuring easy operation, ambient temperature, good yields, broad functional group tolerance, and the use of readily available starting materials (Wang et al., 2017).
Catalytic Asymmetric Synthesis
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is highlighted for its high versatility in accessing different stereochemical patterns in enantioselective pyrrolidine synthesis. Stereodivergent procedures allow for the generation of various stereoisomers from the same starting materials, underscoring the significance of the pyrrolidine ring in synthetic and medicinal chemistry (Adrio & Carretero, 2019).
Application in Biology-Oriented Synthesis
The 1,3-dipolar cycloaddition of azomethine ylides serves as a powerful method for synthesizing complex compounds, particularly for the construction of the pyrrolidine scaffold, which is prevalent in natural products, pharmaceuticals, and biological probes. This approach is noted for its efficiency in building various five-membered heterocycles with high yield, regio- and stereocontrol, and the development of enantioselective cycloadditions to generate pyrrolidines with multiple stereocenters in a single step (Narayan et al., 2014).
Fluorescent Heterocycles Synthesis
A unique method for synthesizing annelated 2-amino pyridines, including pyrrolo[2,3-b]pyridines, [1,8]naphthyridines, and pyrido[2,3-b]azepines, through a one-pot three-component process involving coupling-isomerization-enamine-addition-cyclocondensation sequences has been developed. These heterocycles exhibit high fluorescence and partial pH sensitivity, contributing to their potential application in spectroscopic and computational studies (Schramm et al., 2006).
Recent Developments in Azomethine Ylide Cycloaddition
Recent advancements in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides have expanded the structural scope of both dipolarophile and azomethine ylide partners. This process stands as a powerful and atom-economical method for the enantioselective construction of pyrrolidines, showcasing significant improvements in structural diversity and reaction conditions (Adrio & Carretero, 2011).
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-(2-azidoethyl)pyrrolidin-2-one, have been shown to possess several important biological activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a manner that leads to a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that multiple pathways could be affected. The downstream effects of these interactions would depend on the specific pathway and the biological context.
Pharmacokinetics
The physicochemical properties of pyrrolidine derivatives suggest that they may have favorable adme properties . These properties could impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The broad range of biological activities associated with pyrrolidine derivatives suggests that the compound could have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Cellular Effects
Some pyrrolidin-2-one derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Azidoethyl)pyrrolidin-2-one is not well established. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Metabolic Pathways
The metabolic pathways involving this compound are not well known. Pyrrolidin-2-one derivatives are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
1-(2-azidoethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c7-9-8-3-5-10-4-1-2-6(10)11/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQUZOAPFHVUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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